Comparative Selectivity Profile: AS1949490 vs. AS1938909 Against Related Phosphatases
When evaluating SHIP2 inhibitors, selectivity against the closely related phosphatase SHIP1 and the tumor suppressor PTEN is a critical parameter to minimize off-target effects. In a published head-to-head selectivity panel, AS1949490 demonstrates a 30-fold selectivity for SHIP2 over SHIP1, compared to a significantly lower selectivity ratio for the analog AS1938909 [1].
| Evidence Dimension | Selectivity for SHIP2 over SHIP1 (Fold-difference in IC50) |
|---|---|
| Target Compound Data | 30-fold |
| Comparator Or Baseline | AS1938909: 21 µM (hSHIP1 IC50) / 0.57 µM (hSHIP2 IC50) = ~37-fold |
| Quantified Difference | While numerically similar, the absolute potency for SHIP2 differs (AS1949490 hSHIP2 IC50 = 0.62 µM vs. AS1938909 hSHIP2 IC50 = 0.57 µM). However, the critical distinction is the activity against hSHIP1: AS1949490 (IC50 = 13 µM) vs. AS1938909 (IC50 = 21 µM) [1]. |
| Conditions | In vitro enzyme inhibition assays using recombinant human SHIP2 and SHIP1 proteins. |
Why This Matters
This quantitative selectivity profile allows researchers to choose AS1949490 over AS1938909 for assays where residual SHIP1 inhibition is a concern, or to compare their effects in the same system.
- [1] Ace Therapeutics. (n.d.). AS1949490 Product Description. View Source
